[4-(fluoromethyl)phenyl]methanol
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Overview
Description
[4-(fluoromethyl)phenyl]methanol: is an organic compound with the molecular formula C8H9FO. It is characterized by a phenyl ring substituted with a fluoromethyl group and a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(fluoromethyl)phenyl]methanol typically involves the fluorination of a suitable precursor followed by reduction. One common method is the fluorination of benzyl alcohol derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(fluoromethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form [4-(fluoromethyl)phenyl]methane using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: [4-(fluoromethyl)benzaldehyde], [4-(fluoromethyl)benzoic acid].
Reduction: [4-(fluoromethyl)phenyl]methane.
Substitution: [4-(hydroxymethyl)phenyl]methanol.
Scientific Research Applications
Chemistry: In organic synthesis, [4-(fluoromethyl)phenyl]methanol serves as a building block for the synthesis of more complex molecules. Its unique fluorine substitution makes it valuable for studying the effects of fluorine on chemical reactivity and stability .
Biology and Medicine: The compound is investigated for its potential use in drug development. Fluorine-containing compounds often exhibit enhanced metabolic stability and bioavailability, making this compound a candidate for pharmaceutical research .
Industry: In material science, this compound is used in the development of novel polymers and materials with specific properties such as increased hydrophobicity and thermal stability .
Mechanism of Action
The mechanism by which [4-(fluoromethyl)phenyl]methanol exerts its effects depends on its application. In drug development, the fluorine atom can influence the compound’s interaction with biological targets, such as enzymes or receptors, by altering electronic properties and binding affinity. The methanol group can participate in hydrogen bonding, further affecting the compound’s activity .
Comparison with Similar Compounds
- [4-(chloromethyl)phenyl]methanol
- [4-(bromomethyl)phenyl]methanol
- [4-(iodomethyl)phenyl]methanol
Comparison: Compared to its halogenated analogs, [4-(fluoromethyl)phenyl]methanol is unique due to the small size and high electronegativity of the fluorine atom. This results in distinct electronic effects, influencing the compound’s reactivity and interactions. The fluorine atom’s ability to form strong hydrogen bonds also differentiates it from other halogens, making this compound particularly valuable in applications requiring specific molecular interactions .
Properties
CAS No. |
1779820-79-9 |
---|---|
Molecular Formula |
C8H9FO |
Molecular Weight |
140.15 g/mol |
IUPAC Name |
[4-(fluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H9FO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6H2 |
InChI Key |
OQZWZXQGEIGPBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)CF |
Purity |
95 |
Origin of Product |
United States |
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